3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the tert-butoxycarbonyl group: This step involves the reaction of the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: Commonly involving nucleophiles such as amines or alcohols.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive compounds with potential therapeutic applications.
Biology: Investigated for its interactions with biological macromolecules and potential as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties, enhancing its potential as a drug candidate .
Properties
CAS No. |
2460494-97-5 |
---|---|
Molecular Formula |
C11H14F2O4 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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